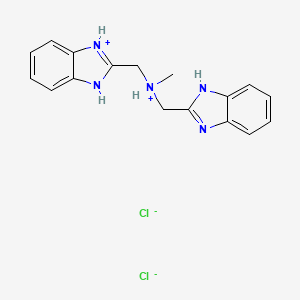
2,2'-(N-Methyliminodimethylene)bisbenzimidazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(N-Methyliminodimethylene)bisbenzimidazole dihydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
The synthesis of 2,2’-(N-Methyliminodimethylene)bisbenzimidazole dihydrochloride typically involves the condensation of N-methyl-o-phenylenediamine with formaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring. The final product is obtained by treating the intermediate with hydrochloric acid to yield the dihydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
2,2’-(N-Methyliminodimethylene)bisbenzimidazole dihydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzimidazole N-oxides, while reduction produces benzimidazole amines .
Applications De Recherche Scientifique
2,2’-(N-Methyliminodimethylene)bisbenzimidazole dihydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2’-(N-Methyliminodimethylene)bisbenzimidazole dihydrochloride involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, disrupting their normal functions and leading to cell death . This is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells by interfering with DNA replication and repair processes .
Comparaison Avec Des Composés Similaires
2,2’-(N-Methyliminodimethylene)bisbenzimidazole dihydrochloride can be compared with other similar compounds, such as:
Benzimidazole: The parent compound, which is widely used in medicinal chemistry for its diverse biological activities.
2-Phenylbenzimidazole: Known for its use in sunscreen formulations due to its UV-absorbing properties.
5,6-Dimethylbenzimidazole: An integral part of the structure of vitamin B12, highlighting its importance in biological systems.
The uniqueness of 2,2’-(N-Methyliminodimethylene)bisbenzimidazole dihydrochloride lies in its specific structural features and the presence of the N-methyl group, which enhances its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
102517-02-2 |
|---|---|
Formule moléculaire |
C17H19Cl2N5 |
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
1H-benzimidazol-3-ium-2-ylmethyl-(1H-benzimidazol-2-ylmethyl)-methylazanium;dichloride |
InChI |
InChI=1S/C17H17N5.2ClH/c1-22(10-16-18-12-6-2-3-7-13(12)19-16)11-17-20-14-8-4-5-9-15(14)21-17;;/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21);2*1H |
Clé InChI |
BQJFWOJWMSZNQE-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](CC1=[NH+]C2=CC=CC=C2N1)CC3=NC4=CC=CC=C4N3.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



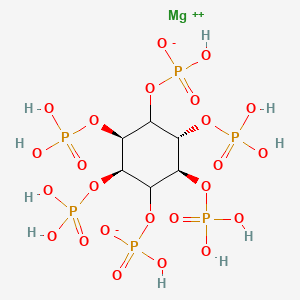
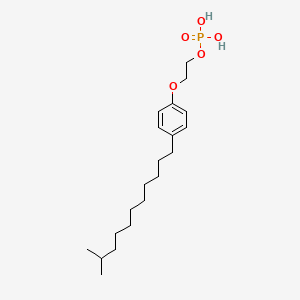

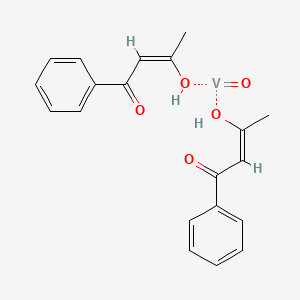

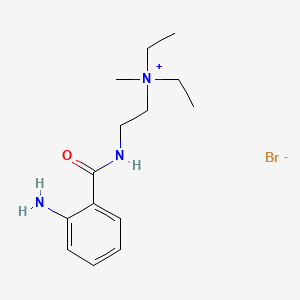
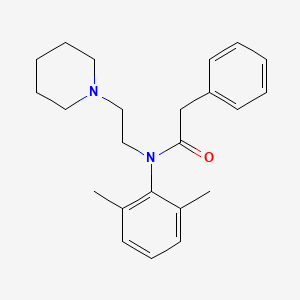
![(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13737103.png)
![13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13737120.png)
![4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one](/img/structure/B13737129.png)
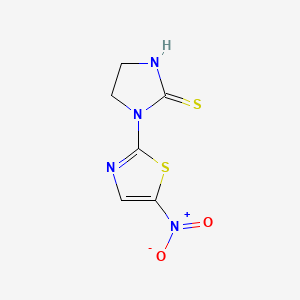
![4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine](/img/structure/B13737136.png)

